

PNT2001 in Patients Progressed on Other PSMA Therapies: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNT2001 (also known as LY4181530 and [Ac-225]-PSMA-62) is a next-generation, alphaemitting radioligand therapy targeting Prostate-Specific Membrane Antigen (PSMA).[1] Currently in Phase Ia/Ib/II clinical trials (ACCEL, NCT06229366), PNT2001 holds promise for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] However, it is critical to note that as of the current date, there is no published clinical data on the efficacy and safety of PNT2001 specifically in patients who have progressed on other PSMA-targeted therapies, such as Lutetium-177 vipivotide tetraxetan (Pluvicto™). The ongoing ACCEL trial for mCRPC excludes patients with prior PSMA-directed radioligand therapy.[5][6]

This guide provides a comprehensive comparison of **PNT2001** with other PSMA therapies based on available preclinical data for **PNT2001** and clinical data for approved and investigational PSMA-targeted treatments. We will delve into the mechanism of action, preclinical performance of **PNT2001**, and the clinical landscape of other PSMA radioligand therapies to offer a forward-looking perspective for researchers and drug development professionals.

Mechanism of Action: PSMA-Targeted Radioligand Therapy



PSMA-targeted radioligand therapy (RLT) is a precision cancer treatment that delivers radiation directly to cancer cells.[7] The therapy consists of a ligand that specifically binds to PSMA, a protein highly expressed on the surface of most prostate cancer cells, linked to a radioactive isotope.[8][9]

Bloodstream PNT2001 (Radioligand) Binding Prostate Cancer Cell PSMA Receptor Receptor-Mediated Internalization Alpha Particle Emission (from Ac-225) DNA Double-Strand Breaks (Cell Death)

Mechanism of PSMA-Targeted Radioligand Therapy

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Mechanism of PSMA-Targeted Radioligand Therapy

PNT2001 utilizes the alpha-emitting isotope Actinium-225 (Ac-225). Alpha particles have a high linear energy transfer (LET) and a short range, causing localized, highly potent, and difficult-to-



repair double-strand DNA breaks in target cells, leading to their death.[10][11] This contrasts with beta-emitters like Lutetium-177 (Lu-177), which have a longer range and lower LET.[10]

Preclinical Performance of PNT2001

Preclinical studies have highlighted several potential advantages of **PNT2001** over first-generation PSMA-targeted radioligands.

Enhanced Cellular Internalization and Biodistribution

PNT2001 is designed with an improved linker technology that enhances its internalization into tumor cells.[2][4] Preclinical models have demonstrated:

- Increased internalization by tumor cells in vitro compared to first-generation ligands.[12]
- More precise tumor targeting in vivo, characterized by high tumor retention and rapid renal clearance.[12]
- Decreased kidney uptake compared to other ligands, suggesting a potentially favorable safety profile.[12]

Preclinical Efficacy

In murine models of prostate cancer, 225Ac-**PNT2001** has shown compelling therapeutic activity, including:

- Suppression of tumor growth and metastases.[12]
- Improved survival following a single administered dose.[12]

These promising preclinical findings supported the advancement of 225Ac-**PNT2001** into clinical evaluation.[12]

Comparative Landscape of PSMA-Targeted Therapies

While direct clinical comparison data for **PNT2001** is unavailable, we can compare its preclinical profile and the characteristics of its alpha-emitter payload with the established



clinical data of other PSMA therapies.

Efficacy of Approved and Investigational PSMA Therapies

The following table summarizes key efficacy data from clinical trials of Pluvicto (177Lu-PSMA-617) and investigational data for 225Ac-PSMA-617 in patients who have progressed on 177Lu-PSMA therapy.

Therapy	Trial/Study	Patient Population	Primary Endpoint(s) & Results
Pluvicto™ (177Lu- PSMA-617)	VISION (Phase 3)[13] [14][15]	mCRPC post-ARPI and taxane chemotherapy	Overall Survival (OS): 15.3 months vs. 11.3 months with standard of care (HR: 0.62).Radiographic Progression-Free Survival (rPFS): 8.7 months vs. 3.4 months with standard of care (HR: 0.40).
225Ac-PSMA-617	Retrospective Study[16]	mCRPC patients who progressed after 177Lu-PSMA therapy (n=26)	PSA decline ≥50%: 65% (17/26 patients).Median OS: 7.7 months.Median PSA-PFS: 3.5 months.

Safety and Tolerability

The safety profiles of beta- and alpha-emitting PSMA therapies differ, primarily due to the different properties of the radioisotopes.

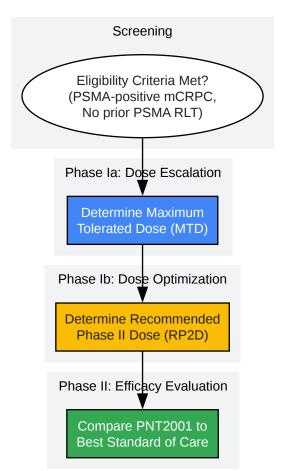


Therapy	Common Adverse Events (Any Grade)	Notable Grade 3/4 Adverse Events
Pluvicto™ (177Lu-PSMA-617) [14]	Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation.	Anemia, thrombocytopenia, lymphopenia, leukopenia.
225Ac-PSMA-617[16]	Xerostomia (dry mouth) was very common.	Anemia (35%), leucopenia (27%), thrombocytopenia (19%).

Experimental Protocols PNT2001: The ACCEL Clinical Trial (NCT06229366)

The ongoing ACCEL trial is a Phase Ia/Ib/II study evaluating the safety, tolerability, and efficacy of **PNT2001** ([Ac-225]-PSMA-62) in patients with mCRPC and oligometastatic hormonesensitive prostate cancer (OmHSPC).[2][4][5]





ACCEL Clinical Trial Workflow for mCRPC

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ACCEL Trial Workflow for mCRPC

- Phase Ia (Dose Escalation): Aims to determine the maximum tolerated dose (MTD) of PNT2001.[5]
- Phase Ib (Dose Optimization): Aims to determine the recommended Phase II dose (RP2D).
 [5]
- Phase II (Efficacy): Will evaluate the efficacy of PNT2001 compared to the best standard of care in patients with mCRPC, with the primary endpoint being radiographic progression-free



survival.[2]

Key Inclusion Criteria for mCRPC Cohort:[4]

- PSMA-positive lesions.
- Prior treatment with at least one androgen receptor pathway inhibitor (ARPI) and taxanebased chemotherapy (unless ineligible or refused).
- A maximum of three prior systemic therapy regimens in the mCRPC setting.

Key Exclusion Criteria for mCRPC Cohort:[5][6]

- Prior PSMA-directed radioligand therapy.
- Prior treatment with therapeutic systemic radionuclides (e.g., radium-223).
- Baseline Grade ≥1 xerostomia or xerophthalmia.

Pluvicto[™] (177Lu-PSMA-617): The VISION Trial (NCT03511664)

The VISION trial was a randomized, open-label, Phase 3 study that evaluated the efficacy and safety of Pluvicto[™] in men with PSMA-positive mCRPC who had progressed after treatment with an ARPI and one to two taxane regimens.[13][14]

- Study Arms:
 - Pluvicto[™] (7.4 GBg every 6 weeks for up to 6 cycles) plus best standard of care (BSoC).
 - BSoC alone.
- Primary Endpoints: Overall survival and radiographic progression-free survival.[13]

Future Perspectives and Unanswered Questions

The development of **PNT2001** and other alpha-emitting PSMA therapies raises several important questions for the field:



- Efficacy in Post-177Lu-PSMA Progression: The primary unanswered question is whether
 PNT2001 will be effective in patients whose disease has progressed on beta-emitting PSMA
 therapies like Pluvicto™. The higher LET of alpha particles may overcome resistance
 mechanisms to beta-emitters.
- Optimal Sequencing: If PNT2001 proves effective, determining the optimal sequence of PSMA-targeted therapies (alpha vs. beta emitters) will be a key clinical challenge.
- Management of Xerostomia: Xerostomia is a known side effect of PSMA-targeted therapies, particularly with alpha emitters.[16] Research into mitigation strategies will be crucial for patient quality of life.
- Combination Therapies: Future research will likely explore PNT2001 in combination with other agents, such as PARP inhibitors or immunotherapy, to enhance its anti-tumor activity.

Conclusion

PNT2001 represents a promising next-generation PSMA-targeted radioligand therapy with a strong preclinical rationale for its potential efficacy. While direct clinical data in patients who have progressed on other PSMA therapies is not yet available, the unique properties of its alpha-emitter payload suggest it may offer a new therapeutic option for this patient population. The results of the ACCEL trial are eagerly awaited to define the clinical role of **PNT2001** in the evolving landscape of prostate cancer treatment. Researchers and clinicians should closely monitor the progress of this and other trials involving alpha-emitting radioligand therapies.

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